1-Amino-4-chloro-2-methylanthraquinone
Description
Context within the Broader Class of Anthraquinone (B42736) Derivatives
Anthraquinones are a major class of aromatic compounds based on the 9,10-anthraquinone (or 9,10-dioxoanthracene) skeleton. wikipedia.org This parent structure, with the chemical formula C₁₄H₈O₂, consists of three fused benzene (B151609) rings with two ketone groups on the central ring. nih.gov The diversity within the anthraquinone family, which includes approximately 700 described molecules, arises from the vast possibilities of substitution on this core structure. nih.gov Hydrogen atoms on the outer rings can be replaced by various functional groups, such as hydroxyl (–OH), methyl (–CH₃), methoxy (B1213986) (–OCH₃), and more complex moieties. nih.gov
These derivatives are found in natural sources like plants, fungi, lichens, and insects, and are also synthesized for a multitude of industrial applications. wikipedia.org 1-Amino-4-chloro-2-methylanthraquinone is a synthetic derivative, and its specific substituents—amino, chloro, and methyl groups—are strategically placed to modulate its chemical and physical properties. For instance, its precursor, 2-methylanthraquinone (B1664562), is a key intermediate for many dyes. chemicalbook.comwikipedia.org The introduction of amino and chloro groups further functionalizes the molecule, making it a valuable component in the synthesis of more complex structures, particularly in the realm of dyestuffs.
Significance of the Anthraquinone Scaffold in Chemical Research
The anthraquinone scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science due to its rigid, planar geometry and its chemical versatility. nih.govnih.gov This framework is central to numerous applications, ranging from industrial processes to therapeutic agents.
Key areas of significance include:
Dye and Pigment Industry: Historically and currently, anthraquinones are paramount in the manufacturing of dyes. wikipedia.org The parent compound can be converted into a wide array of synthetic dyestuffs, including many vat dyes. britannica.com The color and properties of these dyes are determined by the nature and position of the substituents on the anthraquinone core. nih.gov
Medicinal Chemistry: The anthraquinone moiety is the core of various anticancer agents, such as doxorubicin (B1662922) and mitoxantrone. nih.gov Its planar structure allows it to intercalate with DNA, a mechanism exploited in cancer therapy. nih.gov The scaffold has also been investigated for a wide range of other pharmacological activities, including antifungal, antiviral, antimalarial, and neuroprotective properties. nih.gov Research has shown that the substitution pattern can direct the molecule's interaction with specific biological targets, such as nucleotide-binding proteins. nih.gov
Industrial Applications: A significant industrial use of anthraquinones is in the anthraquinone process (Riedl-Pfleiderer process) for the large-scale production of hydrogen peroxide. wikipedia.org They also serve as catalysts in various chemical processes, leveraging their redox potential. nih.gov
Historical Development and Early Synthetic Pathways Pertaining to Substituted Anthraquinones
The history of anthraquinone chemistry is linked to the dye industry. The term "anthraquinone" was first used in 1868 by German chemists Carl Graebe and Carl Theodore Liebermann in their work on synthesizing the red dye alizarin (B75676) from anthracene (B1667546). wikipedia.org This discovery was a milestone, leading to the industrial production of alizarin and stimulating further research into anthraquinone chemistry. wikipedia.org
Early commercial preparation of anthraquinone involved the oxidation of anthracene or the Friedel-Crafts condensation of benzene with phthalic anhydride (B1165640), followed by dehydration. britannica.comnih.gov Over the years, synthetic methodologies have evolved to create a diverse range of substituted anthraquinones.
Common synthetic routes to substituted anthraquinones include:
Friedel-Crafts Acylation: This is a fundamental method where a substituted benzene reacts with a phthalic anhydride in the presence of a Lewis acid catalyst to form the anthraquinone skeleton in a single step. wikipedia.orgnih.gov For example, 2-methylanthraquinone is produced from the reaction of phthalic anhydride and toluene. chemicalbook.comwikipedia.org
Electrophilic Substitution: The anthraquinone core can undergo electrophilic substitution reactions like nitration and halogenation. For instance, 2-methylanthraquinone can be nitrated to yield 1-nitro-2-methylanthraquinone, which can then be reduced to 1-amino-2-methylanthraquinone (B160907). chemicalbook.comwikipedia.org This amino derivative is a direct precursor to compounds like this compound.
Nucleophilic Substitution: Halogenated anthraquinones are versatile intermediates. The halogen atoms can be replaced by nucleophiles such as amines. For example, 1-methylaminoanthraquinone can be prepared by treating 1-chloroanthraquinone (B52148) with methylamine (B109427). orgsyn.org
Modern Annulation Methods: More advanced strategies like the Hauser-Kraus annulation have been developed to construct specifically substituted anthraquinones, which are valuable in natural product synthesis. rice.edu
The synthesis of this compound likely involves a multi-step sequence starting from a simpler precursor like 2-methylanthraquinone, utilizing a combination of the aforementioned classical reactions such as nitration, reduction, and chlorination.
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-chloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWVXZEALFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186004 | |
| Record name | 1-Amino-4-chloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
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Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-97-6 | |
| Record name | 1-Amino-4-chloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3225-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Amino-4-chloro-2-methylanthraquinone | |
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| Record name | NSC82289 | |
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| Record name | 1-Amino-4-chloro-2-methylanthraquinone | |
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| Record name | 1-amino-4-chloro-2-methylanthraquinone | |
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Advanced Synthetic Methodologies for 1 Amino 4 Chloro 2 Methylanthraquinone and Its Derivatives
Synthetic Strategies for the Core 1-Amino-4-chloro-2-methylanthraquinone Structure
The construction of the this compound core can be achieved through several strategic pathways, primarily involving the sequential introduction of functional groups onto a pre-existing anthraquinone (B42736) skeleton.
Precursor-Based Syntheses from Anthraquinone Intermediates
A common and logical approach to synthesizing this compound involves a multi-step process starting from simpler, commercially available anthraquinone precursors. A typical pathway begins with 2-methylanthraquinone (B1664562).
The synthesis often proceeds through the following key steps:
Nitration: The initial step is the nitration of 2-methylanthraquinone to introduce a nitro group. This typically yields 1-nitro-2-methylanthraquinone.
Reduction: The nitro group is then reduced to an amino group to form 1-amino-2-methylanthraquinone (B160907). prepchem.com A variety of reducing agents can be employed for this transformation, with methods focusing on chemo- and regioselectivity being highly valued. journalajacr.com For instance, sodium hydrosulfide (B80085) (NaHS) in water has been reported for clean and efficient reduction of nitroanthraquinones. journalajacr.com Another method involves using an aqueous solution of sodium hydroxide (B78521) and formaldehyde. prepchem.com
Chlorination: The final step is the selective chlorination of 1-amino-2-methylanthraquinone at the 4-position to yield the target compound. This halogenation step must be carefully controlled to achieve the desired regioselectivity.
An alternative precursor approach could start with 1-aminoanthraquinone (B167232), followed by methylation and chlorination, although controlling the regioselectivity of these additions can be challenging.
| Precursor Route | Key Intermediates | Typical Reagents |
| From 2-methylanthraquinone | 1-nitro-2-methylanthraquinone, 1-amino-2-methylanthraquinone | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., NaHS, Na₂S, H₂/Catalyst), Chlorinating agent (e.g., Cl₂, SO₂Cl₂) |
| From 1-aminoanthraquinone | 1-Amino-2-methylanthraquinone | Methylating agent, Chlorinating agent |
This table provides a generalized overview of precursor-based synthetic routes.
Directed Halogenation and Amination Approaches
Directed halogenation is a critical step in the synthesis of halo-anthraquinones. In the context of this compound, this involves the specific introduction of a chlorine atom at the C-4 position. The synthesis of the analogous and widely used bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) offers valuable insights. beilstein-journals.orgnih.gov The bromination of 1-aminoanthraquinones can lead to a mixture of 2-bromo and 4-bromo isomers. google.com
Research has shown that conducting the bromination in a carboxylic acid solvent with the addition of hydrobromic acid significantly increases the mole ratio of the desired 4-bromo isomer. google.com This principle of using specific additives and solvent systems to direct the position of halogenation is directly applicable to the chlorination of 1-amino-2-methylanthraquinone. The presence of the amino group at C-1 and the methyl group at C-2 directs incoming electrophiles, but conditions must be optimized to favor substitution at the C-4 position over other possible sites.
Similarly, amination reactions can be directed. While the target compound already contains an amino group, related syntheses involve the amination of a halo-anthraquinone. For example, 1-chloroanthraquinone (B52148) can be reacted with methylamine (B109427) to produce 1-methylaminoanthraquinone. orgsyn.org These nucleophilic substitution reactions are fundamental in building the substituted anthraquinone framework.
Marschalk-Type Reactions and Related Methods
The Marschalk reaction is a classical method for the alkylation of hydroxyanthraquinones. It involves the condensation of a leuco-hydroxyanthraquinone, such as leuco-quinizarin (1,4-dihydroxyanthraquinone), with an aldehyde in an alkaline medium, followed by oxidation. researchgate.net The reaction proceeds via a Michael-type addition of the enolate of the leuco-anthraquinone to the aldehyde. researchgate.net
While the Marschalk reaction is powerful for synthesizing C-alkylated 1,4-dihydroxyanthraquinones, its direct application to produce this compound is not straightforward. researchgate.net The standard Marschalk reaction introduces an alkyl group and results in a dihydroxyanthraquinone structure, not an amino-chloro substituted one. A modified Marschalk reaction starting with a suitably substituted leuco-amino-chloro-anthraquinone could theoretically be envisioned, but this is not a commonly reported or practical route for this specific target compound. The reaction is more relevant for creating alkyl side chains on a pre-existing anthraquinone core that is later functionalized.
Derivatization and Functionalization Reactions of this compound
Once synthesized, this compound provides two primary sites for further chemical modification: the methyl group at the 2-position and the chlorine atom at the 4-position.
Functionalization at the Methyl Group (e.g., Oxidation, Hydroxymethylation)
The methyl group on the anthraquinone ring can be transformed into other functional groups, enhancing the molecular diversity of the derivatives.
Hydroxymethylation: The methyl group can be hydroxylated to a hydroxymethyl group (-CH₂OH). Photochemical methods have been shown to be effective. Photolysis of 1-methyl-9,10-anthraquinones in the presence of oxygen can yield endoperoxides, which upon reduction, produce 1-hydroxymethyl-9,10-anthraquinones. nih.gov
Oxidation: The 2-methyl group can be further oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). Studies on related 1-amino-2-hydroxymethylanthraquinone have demonstrated that this precursor can be effectively oxidized to the corresponding carbaldehyde or carboxylic acid under different reaction conditions. beilstein-journals.orgnih.gov This two-step process (methylation followed by oxidation) provides access to a range of functional groups at the 2-position.
| Functionalization Reaction | Resulting Group | Typical Method |
| Hydroxymethylation | -CH₂OH | Photochemical oxidation/reduction nih.gov |
| Oxidation of Hydroxymethyl | -CHO (Carbaldehyde) | Oxidation of the corresponding alcohol beilstein-journals.orgnih.gov |
| Oxidation of Hydroxymethyl | -COOH (Carboxylic Acid) | Further oxidation of the alcohol or aldehyde beilstein-journals.orgnih.gov |
This table illustrates common functionalizations of the methyl group in anthraquinone systems.
Substitution Reactions at the Chlorine Position (e.g., Arylamination, Alkylamination via Buchwald-Hartwig and Ullmann Couplings)
The chlorine atom at the 4-position is a versatile handle for introducing various substituents via nucleophilic aromatic substitution. This is particularly useful for synthesizing a wide array of dyes and biologically active molecules by introducing different amino groups. The substitution of a halogen on the anthraquinone core is commonly achieved using transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov
Ullmann Condensation: This is a classical method that uses a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol. youtube.com The reaction typically requires high temperatures. The reaction of bromaminic acid with various amines in the presence of a copper catalyst is a well-established example of this type of transformation on an anthraquinone core. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org It generally proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction. organic-chemistry.org The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the product and regenerate the catalyst. youtube.comjk-sci.com The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is key to a successful transformation. wikipedia.orgjk-sci.com
| Coupling Reaction | Metal Catalyst | Typical Ligands | General Conditions |
| Ullmann Condensation | Copper (e.g., CuI, CuSO₄) | Often none, or simple ligands | High temperatures, often in polar aprotic solvents youtube.com |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, dppf, bulky biarylphosphines) | Mild to moderate temperatures, requires a base (e.g., NaOt-Bu, K₂CO₃) wikipedia.orgorganic-chemistry.orgjk-sci.com |
This table provides a comparison of the Ullmann and Buchwald-Hartwig amination reactions for substituting the chlorine atom.
Reactions Involving the Amino Group (e.g., Diazotization, Acylation)
The primary aromatic amino group on the anthraquinone scaffold is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key reactions include diazotization and acylation.
Diazotization
The conversion of the primary amino group into a diazonium salt is a fundamental step for subsequent functionalization. This reaction is typically performed by treating the aminoanthraquinone with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. core.ac.ukiitk.ac.in The process is conducted at low temperatures, generally between 0–5°C, to ensure the stability of the resulting diazonium salt. core.ac.uknih.gov The formation of this stable, often red-colored, diazonium salt intermediate opens the pathway to numerous substitution reactions, making it a cornerstone of anthraquinone chemistry. core.ac.ukresearchgate.net For instance, research on 1-aminoanthraquinones has demonstrated the effective formation of diazonium salts which are then used in further reactions, such as reductive deamination or coupling. researchgate.net
Acylation
N-acylation is a crucial reaction for protecting the amino group or for modifying the electronic and physical properties of the molecule. orientjchem.orgnih.gov This transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride (B1165640), to form a stable N-substituted amide. orientjchem.orgtandfonline.comchemguide.co.uk The reaction can be carried out under various conditions. While the classic Schotten-Baumann condition exists, modern methods offer milder and more efficient alternatives. tandfonline.com For example, iodine has been shown to promote quantitative N-acylation of aromatic amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.com Other efficient procedures utilize benzotriazole (B28993) chemistry to facilitate the acylation of primary and secondary amines in water, highlighting an environmentally benign approach with high yields. nih.gov These methods provide a powerful toolkit for creating amide derivatives of aminoanthraquinones. orientjchem.orgnih.gov
Azo Coupling Reactions for Extended Conjugated Systems
The diazonium salts synthesized from this compound are valuable electrophiles for azo coupling reactions, a powerful method for creating extended conjugated systems. wikipedia.org This electrophilic aromatic substitution reaction involves reacting the anthraquinone diazonium salt with an electron-rich coupling partner. wikipedia.org
Typical coupling components include activated aromatic compounds such as phenols, naphthols, anilines, and other aromatic amines. core.ac.ukwikipedia.org The reaction proceeds by the attack of the diazonium cation on the activated aromatic ring, forming a characteristic azo bond (-N=N-). core.ac.uk This newly formed bond links the two aromatic systems, significantly extending the delocalized π-electron system of the molecule. core.ac.ukwikipedia.org
The primary application of this reaction is in the synthesis of azo dyes. core.ac.uk The extended conjugation in the resulting azo compounds causes them to absorb light in the visible spectrum, leading to intense coloration. wikipedia.org For example, diazotized 1-aminoanthraquinone has been successfully coupled with components like o-salicylaldehyde and substituted pyridones to produce novel azo-anthraquinone dyes. core.ac.ukarpgweb.com The reaction can also occur with secondary amines to form triazenes, which are themselves useful chemical intermediates. nih.gov This methodology is fundamental to the dye industry and provides a route to a vast array of colored compounds with diverse properties. wikipedia.org
Synthesis of Structurally Related Analogues for Comparative Studies
The synthesis of analogues structurally related to this compound is essential for conducting comparative studies. These studies help elucidate structure-activity relationships (SAR), which are critical for developing new dyes with improved fastness properties or for creating novel pharmaceutical agents. beilstein-journals.orgnih.govresearchgate.net Key intermediates, particularly Bromaminic acid, serve as versatile starting points for a wide range of derivatives. nih.govnih.gov
The strategic modification of the anthraquinone core at various positions allows for a systematic investigation of how structural changes influence the compound's properties. Common synthetic strategies include the introduction or modification of substituents at the C2 and C4 positions. For instance, Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a pivotal precursor where the bromine atom at C4 can be readily displaced by various (ar)alkylamino residues to generate libraries of potential dyes and biologically active compounds. beilstein-journals.orgnih.gov Furthermore, modifying the C2 position prior to bromination at C4 allows for the synthesis of a diverse array of analogues with varied functional groups like hydroxymethyl, carbaldehyde, carboxylic acid, and nitrile groups. beilstein-journals.orgresearchgate.net
The following table summarizes the synthesis of several key analogues used in such comparative studies.
| Analogue | Precursor(s) | Brief Synthetic Description | Purpose of Synthesis |
| 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid) | 1-Aminoanthraquinone | Sulfonation with oleum (B3057394) or chlorosulfonic acid, followed by bromination. nih.govgoogle.com | Key intermediate for dyes and biologically active compounds. beilstein-journals.orgnih.gov |
| 1-Amino-2,4-dibromoanthraquinone | 1-Aminoanthraquinone-2-sulfonic acid | Reaction with bromine, leading to bromination at C4 and ipso-substitution of the sulfonic group at C2. beilstein-journals.orgnih.gov | Dye intermediate and comparative analogue. beilstein-journals.org |
| 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | Bromaminic acid, 2-aminoethanol | Nucleophilic substitution of the C4-bromo group with 2-aminoethanol in an aqueous medium, catalyzed by copper(II) and iron(II) salts. nih.gov | Synthesis of new 1,4-diaminoanthraquinone (B121737) derivatives for biological activity screening. nih.gov |
| 1-Amino-4-bromo-2-formylanthraquinone | 1-Amino-2-hydroxymethylanthraquinone | Oxidation of the hydroxymethyl group to a carbaldehyde, followed by bromination at the C4 position. beilstein-journals.orgresearchgate.net | Precursor for a library of C2-substituted analogues for SAR studies. researchgate.net |
| 1-Amino-4-bromo-2-cyanoanthraquinone | 1-Amino-2-formylanthraquinone | Conversion of the formyl group to a nitrile, followed by bromination at the C4 position. beilstein-journals.orgresearchgate.net | Creation of diverse functional groups at C2 for comparative analysis. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1 Amino 4 Chloro 2 Methylanthraquinone
Influence of Substituents on Reaction Pathways and Selectivity
The chemical reactivity of 1-Amino-4-chloro-2-methylanthraquinone is fundamentally governed by the electronic and steric effects of its three substituents on the anthraquinone (B42736) core. The interplay between the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups dictates the electron density distribution across the aromatic rings, thereby influencing the pathways and selectivity of subsequent chemical reactions, particularly electrophilic aromatic substitutions.
The substituents can be classified based on their activating or deactivating nature and their directing effects:
1-Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through the resonance effect. This increases the electron density of the ring, making it significantly more reactive towards electrophiles than unsubstituted benzene (B151609). libretexts.orglibretexts.org The amino group is an ortho- and para-directing substituent. libretexts.org
2-Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak activator. It donates electron density primarily through an inductive effect and hyperconjugation, making the ring more reactive than benzene. libretexts.org It is also an ortho- and para-director.
In this compound, these groups are positioned on the same ring. The powerful activating and directing effect of the amino group at position 1, reinforced by the activating methyl group at position 2, will dominate the ring's reactivity. Any further electrophilic substitution would be strongly directed to the only available position on that ring, which is position 3. However, the presence of the bulky methyl group at the adjacent C-2 position can introduce steric hindrance, potentially reducing the reaction rate at the C-3 position. libretexts.org The deactivating chloro group at C-4 further modulates the electronic landscape, but its influence on the reaction direction is likely superseded by the potent amino and methyl groups.
Redox Behavior and Electron Transfer Processes in Solution and Solid State
The redox behavior of this compound is characteristic of quinone compounds, which are known to participate in reversible electron transfer reactions. The core anthraquinone structure can accept electrons sequentially to form a semiquinone radical anion and subsequently a dianion. The electrochemical potential at which these redox events occur is highly sensitive to the nature of the substituents on the aromatic rings.
The substituents on the this compound molecule modify its redox potential compared to the parent anthraquinone:
Electron-donating groups (e.g., -NH₂, -CH₃) increase the electron density on the quinone system, making it more difficult to reduce. This shifts the reduction potential to more negative values.
Electron-withdrawing groups (e.g., -Cl) decrease the electron density, making the quinone system easier to reduce and thus shifting the reduction potential to more positive values.
Therefore, the net effect on the redox potential of this compound is a balance of the strong donating effects of the amino group, the weaker donating effect of the methyl group, and the withdrawing effect of the chloro group. Studies on analogous compounds, such as 2-methylanthraquinone (B1664562), have shown they can participate in electron transfer reactions. For instance, the triplet excited state of 2-methylanthraquinone can act as an electron acceptor in reactions with aromatic amino acids, leading to the formation of the methylanthraquinone anion radical. researchgate.net It is expected that this compound would exhibit similar electron-accepting capabilities in both chemical and photochemical processes.
| Substituent Type | Electronic Effect | Effect on Reduction Potential | Example Group |
|---|---|---|---|
| Strongly Donating | Increases electron density significantly | Shifts to more negative values | -NH₂, -OH |
| Weakly Donating | Increases electron density slightly | Shifts to slightly more negative values | -CH₃ |
| Withdrawing | Decreases electron density | Shifts to more positive values | -Cl, -CHO, -NO₂ |
Photochemical Reactions and Photosensitization Mechanisms
Substituted anthraquinones are well-known for their photochemical activity, and this compound is expected to exhibit rich photochemistry, including acting as an effective photosensitizer. instras.com The introduction of an amino group typically results in a redshift of the compound's light absorption range, allowing it to be excited by lower-energy visible light. nih.gov
Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state. This triplet state is highly reactive and can initiate various chemical reactions. Photodecomposition can occur through several pathways, including the reaction of the excited molecule with solvent or other solute molecules. Furthermore, as a potent photosensitizer, it can generate highly reactive oxygen species (ROS), such as singlet oxygen, which can then attack a ground-state molecule of the sensitizer itself, leading to oxidative degradation or photobleaching. mdpi.com The reaction of the excited state with guanine, for example, leads to an unstable endoperoxide and subsequent degradation, illustrating a potential pathway for decomposition of nearby biological molecules. nih.gov
The triplet excited state of anthraquinone derivatives is a strong oxidizing agent. Laser flash photolysis studies on 2-methylanthraquinone, a close structural analog, have demonstrated that its triplet state (³MAQ*) readily reacts with electron donors like aromatic amino acids (tryptophan, tyrosine) via an electron transfer mechanism. researchgate.net This process involves the transfer of an electron from the amino acid to the excited anthraquinone, resulting in the formation of the methylanthraquinone radical anion (MAQ⁻) and the amino acid radical cation. researchgate.net The free energy changes for these reactions indicate they are thermodynamically favorable. researchgate.net Given its similar core structure, this compound is expected to undergo analogous photoinduced electron transfer reactions with suitable electron donors.
One of the most significant photochemical processes for anthraquinones is the photosensitized generation of singlet oxygen (¹O₂). instras.com After the excited triplet state of the sensitizer is formed, it can transfer its energy to ground-state molecular oxygen (triplet state, ³O₂), which is abundant in most reaction media. This energy transfer process, known as a Type II photosensitization mechanism, results in the sensitizer returning to its ground state while converting the oxygen to its highly reactive singlet excited state. mdpi.com
The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nih.gov Anthraquinone derivatives are generally excellent sensitizers for singlet oxygen production, particularly in aprotic solvents. instras.com The quantum yield is influenced by the substituents; for example, hydroxyl substitution at the 1-position can enhance the quantum yield. nih.gov The ΦΔ can be determined directly by measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm or indirectly using chemical probes that react with singlet oxygen. nih.govucla.edu
| Property | Description | Typical Value/Characteristic |
|---|---|---|
| Absorption Maximum (λmax) | Wavelength of maximum light absorption. | UV-A and visible region; shifts to longer wavelengths (redshift) with electron-donating groups like -NH₂. nih.gov |
| Triplet State Energy (Eₜ) | Energy of the excited triplet state. | Sufficiently high to transfer energy to ground-state oxygen. |
| Triplet State Lifetime (τₜ) | The average time the molecule spends in the triplet state. | Long enough to allow for interaction with molecular oxygen. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of singlet oxygen generation. | Can be high (e.g., >0.5) for many anthraquinone derivatives in aprotic solvents. instras.com |
Detailed Mechanistic Studies of Chemical Transformations and Bond Formations
Mechanistic studies of this compound and related compounds reveal pathways for its synthesis and further functionalization. The synthesis of the core structure often involves electrophilic aromatic substitution reactions. For instance, 2-methylanthraquinone can be produced via a Friedel-Crafts reaction between phthalic anhydride (B1165640) and toluene. wikipedia.org Subsequent reactions like chlorination and nitration can introduce the other substituents. The nitration of 2-methylanthraquinone yields 1-nitro-2-methylanthraquinone, which can then be reduced to form the 1-amino-2-methyl derivative, a key intermediate. wikipedia.orglookchem.com
Further transformations of substituted aminoanthraquinones have been studied extensively. For example, the bromination of 1-amino-2-hydroxymethylanthraquinone with bromine in N,N-dimethylformamide (DMF) proceeds smoothly at the 4-position, indicating a standard electrophilic aromatic substitution mechanism heavily directed by the 1-amino group. beilstein-journals.org This provides a model for understanding how the this compound scaffold might react with other electrophiles.
Reactions can also occur at the quinone carbonyls or via nucleophilic substitution of the chloro group. The reaction of naphthoquinones with primary amines can lead to C-N bond formation through mechanisms that may be either ionic (e.g., Michael addition followed by oxidation) or radical in nature, depending on the specific reactants and conditions. beilstein-journals.org A similar nucleophilic aromatic substitution could potentially replace the chloro group at the C-4 position of this compound with various nucleophiles, a common strategy for synthesizing a diverse range of anthraquinone dyes and functional molecules. nih.gov
Reactivity in the Formation of Supramolecular Assemblies
The molecular architecture of this compound, featuring a confluence of functional groups with distinct electronic characteristics, positions it as a versatile building block for the construction of complex supramolecular assemblies. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions, dictated by the amino, chloro, methyl, and anthraquinone core moieties, governs its self-assembly behavior and the topology of the resulting crystalline structures. While specific studies on the supramolecular chemistry of this exact molecule are not extensively documented, a comprehensive understanding of its potential reactivity can be extrapolated from research on analogous substituted anthraquinone derivatives.
Furthermore, the extensive π-system of the anthraquinone core provides a platform for significant π-π stacking interactions. nih.govlibretexts.org These interactions, arising from the electrostatic and dispersive forces between the aromatic rings, contribute substantially to the stabilization of the crystal lattice. The relative orientation of the stacked molecules, whether co-facial or offset, is influenced by the electronic nature and steric bulk of the substituents. The methyl group at the 2-position, while primarily considered a sterically hindering group, can also influence the crystal packing by affecting the planarity of the molecule and modulating the π-π stacking geometry. wikipedia.orgresearchgate.net Research on substituted anthraquinones has shown that even subtle changes in substitution patterns can lead to significant alterations in their solid-state structures and photophysical properties due to variations in π-π stacking. nih.govrsc.org
The cumulative effect of these intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—can lead to the formation of intricate and predictable supramolecular synthons. The competition and cooperation between these interactions will ultimately define the crystal packing and the macroscopic properties of the material. For instance, a strong hydrogen-bonding motif might dominate the initial self-assembly, which is then further organized by weaker halogen bonding and π-π stacking interactions.
Table 1: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Donor | Acceptor | Expected Geometry | Potential Impact on Supramolecular Structure |
| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) of a neighboring molecule | Linear or near-linear | Formation of chains, sheets, or networks. nih.govelectrochem.org |
| Halogen Bonding | Chlorine Atom (σ-hole) | Carbonyl Oxygen (C=O) or Amino Nitrogen (N) of a neighboring molecule | Directional | Influences crystal packing and can lead to specific motifs. wikipedia.org |
| π-π Stacking | Anthraquinone Core | Anthraquinone Core of a neighboring molecule | Parallel-displaced or sandwich | Contributes to crystal stability and influences electronic properties. nih.govlibretexts.org |
| van der Waals Forces | Methyl Group | Various atoms on neighboring molecules | Non-directional | Contributes to overall packing efficiency and can influence substituent orientation. |
Table 2: Summary of Research Findings on Related Anthraquinone Derivatives
| Compound/System | Key Intermolecular Interactions Observed | Resulting Supramolecular Motif | Reference |
| Amino Acid-Anthraquinone Conjugates | Inter- and intramolecular hydrogen bonds, electrostatic interactions | Complex networks influencing electrochemical properties | nih.gov |
| Aminoanthraquinone Derivatives | Intramolecular hydrogen bonds affecting redox properties | Shift in reduction potentials | electrochem.org |
| Arylaminoanthraquinone Derivatives | Hydrogen-bond-assisted charge transfer interactions | Tunable optical properties | researchgate.net |
| Hydroxyanthraquinones | π-π stacking and intramolecular hydrogen bonds | Altered photophysical properties and large Stokes shifts | nih.gov |
| Substituted 9,10-anthraquinones | Hydrogen bonding with binding proteins | Determined binding properties in biological systems | nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))
Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry, offering a balance between accuracy and computational cost. researchgate.net It is particularly effective for calculating the electronic ground-state properties of molecules. For excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice, allowing for the prediction of electronic absorption spectra. materialsciencejournal.org
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, typically with a basis set like B3LYP/6-311G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted until the molecule is at its lowest energy state. materialsciencejournal.org
The structure of 1-Amino-4-chloro-2-methylanthraquinone is characterized by a largely planar anthraquinone (B42736) core. The substituents—an amino group (-NH2), a chloro (-Cl) atom, and a methyl (-CH3) group—introduce some structural variations. The amino group and the adjacent carbonyl group can form an intramolecular hydrogen bond, which enhances the planarity and stability of the molecule. The optimized geometry provides the foundation for all subsequent property calculations.
Table 1: Selected Optimized Geometrical Parameters (Illustrative Data)
| Parameter | Bond | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |
| C-N | C1-N | 1.365 | C-C-N | C2-C1-N | 121.5 |
| C-Cl | C4-Cl | 1.740 | C-C-Cl | C3-C4-Cl | 119.8 |
| C-C(H3) | C2-C(H3) | 1.510 | C-C-C(H3) | C1-C2-C(H3) | 122.0 |
| C=O | C9=O9 | 1.245 | C-C=O | C8a-C9-O9 | 121.8 |
| C=O | C10=O10 | 1.243 | C-C=O | C4a-C10-O10 | 122.1 |
Note: This data is illustrative, based on typical values for similar compounds, and not from a specific study on this compound.
TD-DFT calculations are employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. materialsciencejournal.org These calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
For this compound, the spectrum is expected to be dominated by π → π* and n → π* electronic transitions. The presence of the electron-donating amino group and the electron-withdrawing carbonyl groups gives rise to intramolecular charge transfer (ICT) transitions. These ICT bands are highly sensitive to the chemical environment and are crucial for the molecule's color and photophysical behavior. Solvatochromic studies, which analyze spectral shifts in different solvents, can provide further insight into the nature of the excited states. nih.gov A shift to longer wavelengths (bathochromic or red shift) in polar solvents often indicates that the excited state is more polar than the ground state. materialsciencejournal.org
Table 2: Predicted Electronic Absorption Wavelengths and Transitions (Illustrative Data)
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 485 | 0.215 | HOMO -> LUMO | π → π* (ICT) |
| 320 | 0.150 | HOMO-1 -> LUMO | π → π |
| 295 | 0.085 | HOMO -> LUMO+1 | π → π |
| 260 | 0.350 | HOMO-2 -> LUMO | π → π* |
Note: This data is illustrative, based on typical values for similar anthraquinone dyes, and not from a specific study on this compound.
Electronic Structure Analysis
The analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. A small energy gap suggests high polarizability, high chemical reactivity, and low kinetic stability. scienceopen.com
In this compound, the HOMO is expected to be primarily localized over the electron-rich amino group and the adjacent aromatic ring. The LUMO is anticipated to be distributed across the electron-deficient anthraquinone nucleus, particularly on the carbonyl carbons and oxygen atoms. This spatial separation of the frontier orbitals confirms the charge-transfer character of the lowest electronic transition. From the HOMO and LUMO energies, various quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. scienceopen.com
Table 3: Calculated Quantum Chemical Parameters (Illustrative Data)
| Parameter | Value (eV) |
| E(HOMO) | -5.95 |
| E(LUMO) | -2.80 |
| Energy Gap (ΔE) | 3.15 |
| Ionization Potential (I) | 5.95 |
| Electron Affinity (A) | 2.80 |
| Electronegativity (χ) | 4.375 |
| Chemical Hardness (η) | 1.575 |
| Global Softness (S) | 0.635 |
| Electrophilicity Index (ω) | 6.06 |
Note: This data is illustrative, based on typical values for similar compounds, and not from a specific study on this compound.
For this compound, significant donor-acceptor interactions are expected. The most prominent of these would involve the lone pair electrons of the amino nitrogen (LP(N)) and the carbonyl oxygens (LP(O)) acting as donors, and the π* antibonding orbitals of the aromatic rings acting as acceptors. These hyperconjugative interactions are responsible for the delocalization of electron density throughout the π-system, which is a hallmark of conjugated dye molecules.
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π* (C2-C3) | 45.8 |
| LP (1) N1 | π* (C1-C10a) | 18.2 |
| LP (2) O9 | σ* (C8a-C9) | 2.8 |
| LP (2) O10 | σ* (C4a-C10) | 2.9 |
| π (C5-C6) | π* (C7-C8) | 20.5 |
Note: This data is illustrative, based on typical values for similar compounds, and not from a specific study on this compound.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red and yellow colors denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net
The MEP map of this compound would show the most negative potential concentrated around the highly electronegative oxygen atoms of the two carbonyl groups, as well as the chlorine atom. These areas represent the primary sites for electrophilic interactions. Conversely, the most positive potential would be located on the hydrogen atoms of the amino group, identifying them as the likely sites for nucleophilic attack and hydrogen bonding. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule by simulating the atomic motions over time. For this compound, MD simulations can elucidate the flexibility of the molecule, the orientation of its substituents, and the potential for intermolecular interactions.
A hypothetical MD simulation of this compound would likely focus on the rotational freedom around the C-N bond of the amino group and the C-C bond of the methyl group. The planarity of the anthraquinone core is expected to be largely maintained. The simulation would track the root-mean-square deviation (RMSD) of the backbone to assess structural stability and the root-mean-square fluctuation (RMSF) of individual atoms to identify regions of higher flexibility.
Table 1: Hypothetical Parameters for an MD Simulation of this compound
| Parameter | Value/Method | Rationale |
| Force Field | AMBER, CHARMM, or GAFF | Commonly used for organic molecules and biomolecular systems, providing reliable parameters for the constituent atoms and functional groups. frontiersin.org |
| Solvent Model | TIP3P or SPC/E water model | To simulate the behavior of the molecule in an aqueous environment, which is relevant for many potential applications. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |
| Temperature | 300 K | Representative of room temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns or more | Sufficient time to explore a significant portion of the conformational space and for the system to reach equilibrium. frontiersin.org |
Computational Modeling of Reaction Pathways and Mechanisms (e.g., Proton-Coupled Electron Transfer (PCET))
Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. For anthraquinone derivatives, a particularly relevant process is Proton-Coupled Electron Transfer (PCET), a fundamental reaction in many biological and chemical systems. researchgate.netrsc.orgresearchgate.net PCET reactions involve the concerted or sequential transfer of a proton and an electron. researchgate.net
Theoretical studies on other anthraquinones have successfully mapped out the thermodynamics and kinetics of PCET pathways. rsc.orgresearchgate.net These studies often utilize Density Functional Theory (DFT) to calculate the energies of reactants, products, and transition states. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for obtaining accurate results.
For this compound, computational modeling could investigate various potential reactions, such as its reduction, which is often coupled to protonation of the carbonyl and amino groups. A key aspect to model would be the influence of the chloro and methyl substituents on the electron density of the anthraquinone core and, consequently, on the thermodynamics of electron and proton transfer.
Table 2: Hypothetical Computational Study of a PCET Reaction for this compound
| Computational Step | Method | Expected Outcome |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Determination of the lowest energy structures of the reactant, intermediates, and products. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods | Identification of the highest energy point along the reaction coordinate, representing the activation barrier. |
| Frequency Calculation | DFT (same level of theory) | Confirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculation of zero-point vibrational energies. |
| Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC) calculations | Mapping the minimum energy path connecting the transition state to the reactants and products, confirming the proposed mechanism. |
By calculating the free energy profile of the reaction, one can predict the feasibility and rate of the PCET process. This information is vital for understanding the molecule's potential role in redox processes and for designing new catalysts. chemrxiv.orgchemrxiv.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
The prediction of NMR chemical shifts for a molecule like this compound would typically involve DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is a widely used and reliable approach for this purpose. The accuracy of the predicted shifts depends on the level of theory and the choice of solvent model to account for environmental effects.
While direct predictions for this specific molecule are not published, the principles are well-established. The chemical shifts of the protons and carbons in this compound would be influenced by the electron-withdrawing nature of the chloro group and the anthraquinone core, and the electron-donating nature of the amino and methyl groups. libretexts.org
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| Methyl Protons (CH₃) | ~2.3 - 2.5 | ~15 - 20 | Attached to an aromatic ring. |
| Amino Protons (NH₂) | ~5.0 - 6.0 | - | Broad signal, position dependent on solvent and concentration. |
| Aromatic Protons | ~7.0 - 8.5 | ~110 - 140 | Complex splitting pattern due to substitution. Deshielded by the aromatic system and carbonyl groups. |
| Carbonyl Carbons (C=O) | - | ~180 - 190 | Highly deshielded due to the electronegative oxygen atom. |
| Substituted Aromatic Carbons | - | ~115 - 150 | Shifts influenced by the nature of the attached substituent (amino, chloro, methyl). |
Note: These are estimated values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
By comparing the computationally predicted NMR spectrum with an experimentally obtained one, chemists can confirm the structure of the synthesized molecule. Discrepancies between predicted and experimental shifts can also provide insights into subtle conformational or electronic effects not captured by the initial computational model.
Advanced Applications in Materials Science and Chemical Technology
Applications in Organic Electronics and Photonics
The unique electronic and photophysical properties of the anthraquinone (B42736) scaffold have prompted explorations into its use in organic electronics and photonics. However, specific studies focusing on 1-Amino-4-chloro-2-methylanthraquinone are not prominently documented.
Development as Organic Semiconductors
Anthraquinone derivatives are recognized as promising candidates for various applications in organic electronics. rsc.orgrsc.org Their planar structure and redox activity are key features for potential use in electronic devices. Theoretical and experimental studies on various substituted anthraquinones have been conducted to understand their electrochemical potentials and suitability for these applications. rsc.orgrsc.org Despite this, there is a lack of specific research data characterizing this compound as an organic semiconductor.
Utility in Photonic Devices and Dye-Sensitized Solar Cells
The chromophoric nature of anthraquinone derivatives has led to their investigation as components in photonic devices and as sensitizers in dye-sensitized solar cells (DSSCs). The position of amino substitution on the anthraquinone core is known to influence the wavelength of the lowest energy feature, which is a critical factor for light-harvesting applications. nih.gov However, the performance of many anthraquinone-based dyes in DSSCs has been found to be limited. Research into the specific utility and performance metrics of this compound in such devices is not currently available.
Integration into Polymeric Materials and Electron-Accepting Systems
The incorporation of functional molecules into polymer chains is a common strategy to develop new materials with tailored properties. Anthraquinone moieties have been integrated into polymers to create redox-active materials for applications such as organic batteries. For instance, polymers containing anthraquinone pendants have demonstrated reversible charge storage capabilities. elsevierpure.com These polymers can act as excellent organic electrode-active materials. elsevierpure.com However, there is no specific information available in the literature regarding the synthesis or characterization of polymers that integrate this compound as an electron-accepting system.
Electrochromic Materials and Devices Utilizing Anthraquinone Units
Electrochromism, the property of materials to change color in response to an electrical potential, is a key feature of some anthraquinone derivatives. High-molecular-mass compounds containing anthraquinone acceptor units have the potential to exhibit extraordinary spectroelectrochemical properties, including electrochromism. The reversible one-electron reduction of the anthraquinone unit is central to this behavior. Despite the potential for substituted anthraquinones to act as electrochromic materials, specific studies on the electrochromic properties and device applications of this compound have not been reported.
Photocatalytic Systems and Environmental Remediation
The photocatalytic properties of anthraquinone derivatives have been explored for various applications, including environmental remediation and green synthesis.
Catalytic Hydrogen Peroxide Production
The photocatalytic production of hydrogen peroxide (H₂O₂) from water and oxygen is a promising green technology. While some studies have explored the use of aminoanthraquinone organic dyes to promote the efficiency of visible-light-driven reactions, specific data on the catalytic activity of this compound in hydrogen peroxide production is absent from the current body of scientific literature. The photocatalytic degradation of halogenated organic contaminants is an area of active research, but it does not specifically detail the role of this compound. magtech.com.cn
Photocatalytic Degradation of Pollutants
Anthraquinone (AQ) derivatives are recognized as effective, metal-free photocatalysts for decomposing organic pollutants in wastewater. researchgate.net Their utility stems from their excellent electron transfer capabilities and photosensitivity, which can be fine-tuned by adding different functional groups to the anthraquinone skeleton. nih.govresearchgate.net The photocatalytic process generally involves the generation of reactive oxygen species (ROS) to break down contaminants. nih.gov
Upon excitation by light, the anthraquinone molecule can initiate two types of reactions:
Type I: The excited anthraquinone abstracts an electron from a substrate, forming a radical anion (AQ•−). This anion then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂•−) or hydroxyl radicals (•OH). nih.gov
Type II: The excited anthraquinone transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov
These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants into less harmful substances. nih.gov While direct research on this compound is limited, studies on related anthraquinone derivatives show that their photocatalytic performance can be significantly influenced by their substituents. researchgate.net For instance, electron-withdrawing groups can enhance photocatalytic activity. researchgate.net The presence of amino and chloro groups on the this compound structure suggests it could be a candidate for photocatalytic applications, though its efficiency would require specific experimental validation. nih.gov However, practical applications can be limited by factors like low electrical conductivity and solubility, which may necessitate immobilization on substrates like graphene to enhance performance. nih.gov
Oxygen Evolution Reaction (OER) Enhancement
The oxygen evolution reaction (OER) is a critical process in energy conversion technologies like water splitting and metal-air batteries. However, it is often a bottleneck due to its slow kinetics. While research has heavily focused on inorganic catalysts, certain organic molecules, including quinone derivatives, are being explored for their potential in electrochemical applications. nih.gov
Anthraquinones are known for their ability to participate in redox reactions, acting as electron transfer mediators. nih.govnih.gov This capability is central to their potential use in catalysis. Specifically, research into anthraquinone-catalyzed electrosynthesis of hydrogen peroxide (H₂O₂), a process related to OER, has shown that amino-substituted anthraquinones can exhibit high performance and long-term durability as electrocatalysts. rsc.org The strong electron-donating properties of amino groups were found to be beneficial for the catalytic process. rsc.org
Although direct studies focusing on this compound for OER enhancement are not prominent in the available literature, the established electrochemical activity of the anthraquinone core and the influence of its substituents provide a basis for potential applications. nih.gov The electron-donating amino group and the electron-withdrawing chloro group in this compound could modulate its electronic properties, potentially influencing its catalytic activity in processes like OER. Further research is needed to determine its specific efficacy in this application.
Supramolecular Assemblies and Their Potential in Advanced Technologies
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π–π stacking, to form well-defined, functional structures. rsc.orgnih.gov Anthraquinone derivatives are excellent candidates for building such assemblies due to their rigid, planar structure and the presence of functional groups capable of these interactions. rsc.orgrsc.org
Research has shown that anthraquinone dyes can undergo supramolecular polymerization to form complex, hierarchical structures like 2D-monolayered nanosheets and chiral aggregates. rsc.org These assemblies have potential applications in fields like optics, photonics, and the design of functional materials. rsc.org The formation of these structures can be controlled to enhance specific properties, such as the generation of reactive oxygen species for photoredox reactions. rsc.org For example, forming a supramolecular dimer of an anthraquinone derivative with cucurbit nih.govuril was shown to significantly boost its ability to generate singlet oxygen and superoxide radicals. rsc.org
The structure of this compound, featuring an amino group (-NH₂), carbonyl groups (C=O), and a chloro-substituted aromatic system, provides multiple points for non-covalent interactions. These include:
Hydrogen bonding via the amino group.
Halogen bonding via the chlorine atom.
π–π stacking interactions from the aromatic rings.
These interactions could enable its self-assembly into ordered supramolecular structures. While the specific application of this compound in advanced technologies like 3D photo-printing has not been detailed, its potential for forming structured materials makes it a compound of interest for future research in this area. The ability of related anthraquinone derivatives to form stable nanostructures with enhanced properties underscores this potential. nih.gov
Role as Key Intermediates for the Synthesis of Complex Molecules
This compound and its close relatives are valuable intermediates in the synthesis of a wide array of complex organic molecules, particularly dyes and biologically active compounds. researchgate.netgoogle.comca.gov The anthraquinone core acts as a chromophore, while the functional groups—amino, chloro, and methyl—provide reactive sites for further chemical modifications. google.com
The utility of aminoanthraquinones as intermediates is well-established. They are foundational in producing a variety of dyes for textiles, hair, and printing inks. google.comchemicalbook.com For instance, 1-aminoanthraquinone (B167232) is a precursor to fiber-reactive dyes, where the amino group is crucial for achieving the desired color and for covalently bonding to fabric fibers. google.com The bromo analogue, 1-Amino-4-bromo-2-methylanthraquinone, is used to synthesize various 4-substituted 1-amino-2-methylanthraquinone (B160907) derivatives, highlighting the reactivity of the halogen at the 4-position. sigmaaldrich.com
Beyond dyes, these intermediates are used to create molecules with significant biological and medicinal potential. google.com Research has demonstrated that derivatives synthesized from aminoanthraquinones exhibit a range of activities, including:
Antitumor Properties: Many complex anthraquinones are investigated for their potential as anticancer agents. google.comnih.gov
Immunomodulatory Activity: Certain anthraquinone–amino acid conjugates have shown the ability to inhibit IL-2 production. nih.gov
Neuroprotective Effects: Naphthoquinone and anthraquinone derivatives have been studied for their potential in treating Alzheimer's disease. nih.gov
The synthesis of these complex molecules often involves nucleophilic substitution reactions, where the chloro or bromo group is replaced by other functional moieties, or reactions involving the amino group. sigmaaldrich.comnih.gov This versatility makes compounds like this compound indispensable starting materials in synthetic organic chemistry.
Table 1: Examples of Complex Molecules Derived from Anthraquinone Intermediates
| Intermediate Class | Derived Complex Molecule Type | Application | Source |
|---|---|---|---|
| 1-Aminoanthraquinones | Fiber-Reactive Dyes (e.g., Bromamine Acid) | Textile Dyeing | google.com |
| Aminoanthraquinones | Cytotoxic Aminoanthraquinone Derivatives | Anticancer Research (MCF-7, Hep-G2 cells) | nih.gov |
| 1-Amino-4-bromo-2-methylanthraquinone | 4-Phenylaminoanthraquinone Derivatives | Chemical Synthesis | sigmaaldrich.com |
| Anthraquinone-Amino Acid Conjugates | Emodacidamides | Immunomodulatory Agents | nih.gov |
| General Anthraquinones | Various Biologically Active Compounds | Antitumor, Photographic Sensitizers | google.com |
Structure Activity Relationships Sar and Rational Design of Derivatives
Correlation of Structural Modifications with Functional Properties (e.g., Optical, Electronic, Redox)
The functional properties of 1-amino-4-chloro-2-methylanthraquinone are intrinsically linked to its molecular structure. Modifications to the substituent groups can profoundly alter its optical, electronic, and redox characteristics.
Optical Properties: The color of anthraquinone (B42736) dyes is determined by the electronic transitions within the chromophore. The absorption spectrum of anthraquinone derivatives is sensitive to the nature and position of substituents on the aromatic core. The amino group at the 1-position and the chloro group at the 4-position create a "push-pull" system, which results in a significant intramolecular charge transfer (CT) transition from the amino group (donor) to the quinone carbonyls (acceptor). This CT band is responsible for the compound's color.
Effect of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group extends the π-conjugation of the anthraquinone system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted anthraquinone. ifmmi.com
Effect of the Chloro Group: As an electron-withdrawing group, the chlorine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This also contributes to reducing the HOMO-LUMO gap and can further influence the color.
Effect of the Methyl Group: The methyl group at the 2-position is a weak electron-donating group. Its effect on the optical properties is generally less pronounced than that of the amino group but can cause slight shifts in the absorption spectrum.
Studies on related amino-substituted anthraquinones show that modifying the amino group, for instance, by alkylation or arylation, can further tune the optical properties. Increasing the electron-donating ability of the substituent generally leads to a more significant red shift. ifmmi.com
Electronic and Redox Properties: The electronic properties, particularly the HOMO and LUMO energy levels, are directly influenced by the substituents. The electron-donating amino group raises the HOMO energy, making the molecule easier to oxidize. Conversely, the electron-withdrawing chloro group and the quinone carbonyls lower the LUMO energy, facilitating reduction.
The redox behavior of quinones is central to many of their applications. The introduction of substituents can significantly alter their redox potential. In general, electron-donating groups make the reduction potential more negative, while electron-withdrawing groups make it more positive. The biological activity of many quinone derivatives is linked to their ability to accept electrons and generate reactive oxygen species (ROS). mdpi.commdpi.com The specific substitution pattern of this compound results in a unique redox profile that can be further modulated by derivatization.
Interactive Data Table: Expected Effect of Substituents on Functional Properties
| Structural Modification | Effect on HOMO | Effect on LUMO | Expected Change in λ_max | Expected Change in Redox Potential |
|---|---|---|---|---|
| Stronger electron-donating group at C1 (e.g., -NHR) | Increase | Minimal Change | Bathochromic Shift (Red Shift) | More Negative |
| Stronger electron-withdrawing group at C4 (e.g., -CN) | Minimal Change | Decrease | Bathochromic Shift (Red Shift) | More Positive |
| Removal of Chloro group at C4 | Minimal Change | Increase | Hypsochromic Shift (Blue Shift) | More Negative |
Investigation of Substituent Effects on Reactivity and Transformation Efficiency
The substituents on the anthraquinone ring not only define its intrinsic properties but also direct its reactivity in chemical transformations. The chloro- and amino- groups are key handles for synthetic modifications.
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (S_NAr). The efficiency of this reaction is enhanced by the presence of the electron-withdrawing quinone carbonyls. This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, to create a library of 4-substituted derivatives. nih.gov The amino group at the 1-position can influence the reaction rate and regioselectivity. For example, the synthesis of 4-substituted 1-aminoanthraquinones often proceeds via the nucleophilic substitution of a halogen at the 4-position. nih.gov
Reactions of the Amino Group: The primary amino group at the 1-position can undergo various transformations, including acylation, alkylation, diazotization, and Schiff base formation. nih.govnih.gov These reactions provide another avenue for creating diverse derivatives. For example, diazotization of the amino group followed by coupling reactions can be used to synthesize azo dyes or introduce other functional groups. nih.gov
Influence on Reaction Efficiency: The electronic nature of the substituents plays a crucial role in the efficiency of these transformations. The electron-donating amino group activates the ring towards electrophilic attack but can complicate reactions at other sites. Conversely, the electron-withdrawing nature of the anthraquinone core, augmented by the chloro substituent, facilitates nucleophilic substitution. The steric hindrance from the methyl group at the 2-position can also influence the accessibility of adjacent reactive sites and thus affect reaction yields.
Rational Design Principles for Tailored this compound Derivatives with Enhanced or Novel Properties
Based on the established SAR, several principles can be formulated for the rational design of derivatives with specific properties.
Tuning Color: To achieve specific colors for dye applications, one can systematically modify the substituents to control the HOMO-LUMO gap.
For Redder Dyes (Bathochromic Shift): Introduce stronger electron-donating groups at the 1-position (e.g., by N-alkylation or N-arylation) or more potent electron-withdrawing groups at the 4-position (by replacing chlorine with cyano or nitro groups).
For Bluer Dyes (Hypsochromic Shift): Reduce the electron-donating strength of the group at the 1-position or replace the chloro group with a weaker electron-withdrawing or a donating group.
Modulating Redox Activity: For applications where redox cycling is important (e.g., in certain therapeutic agents or catalysts), the redox potential can be fine-tuned.
To Increase Oxidizing Power (More Positive Redox Potential): Introduce additional electron-withdrawing substituents onto the anthraquinone core.
To Decrease Oxidizing Power (More Negative Redox Potential): Replace the chloro group with electron-donating groups.
Enhancing Target Specificity: In the design of biologically active molecules, specific functional groups can be introduced to improve binding affinity and selectivity for a biological target. For instance, incorporating fragments that can form hydrogen bonds or specific hydrophobic interactions can lead to derivatives with enhanced efficacy. nih.gov
Improving Solubility and Processability: For practical applications like dyeing or formulation, solubility can be modified. Introducing polar groups, such as sulfonic acids or polyethylene (B3416737) glycol (PEG) chains, can increase aqueous solubility, while incorporating long alkyl chains can enhance solubility in nonpolar media. nih.gov
Studies on Ligand-Metal Complexation and Coordination Chemistry
The this compound structure contains multiple potential coordination sites, making it an interesting ligand for metal ions. The coordination chemistry of anthraquinone derivatives is an active area of research due to the potential applications of the resulting metal complexes in catalysis, materials science, and medicine. cardiff.ac.uk
Coordination Sites: The primary coordination sites are the nitrogen atom of the amino group and the oxygen atoms of the quinone carbonyls. The molecule can act as a bidentate ligand, chelating a metal ion through the amino nitrogen and the adjacent carbonyl oxygen (at C9).
Formation of Metal Complexes: Studies on similar aminoanthraquinones have shown that they readily form complexes with a variety of transition metal ions, including copper(II), and rhenium(I). mdpi.comnih.govrsc.org The formation of these complexes can be confirmed by techniques such as UV-Vis spectroscopy, which typically shows a shift in the absorption bands upon coordination, as well as NMR and X-ray crystallography. nih.govrsc.org
Influence of Complexation on Properties: The coordination of a metal ion can significantly alter the properties of the anthraquinone ligand.
Redox Properties: Metal complexation can stabilize certain oxidation states and shift the redox potential of the quinone. This can either enhance or suppress its ability to participate in redox cycling. mdpi.comrsc.org
Optical Properties: The formation of a metal complex often leads to new charge transfer bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), resulting in a dramatic change in color. nih.gov
Luminescence: Some metal complexes of anthraquinone derivatives exhibit interesting luminescence properties, which may be modulated by the choice of metal and substituents on the ligand. nih.gov
The ability of this compound derivatives to act as ligands opens up possibilities for designing novel functional materials, such as molecular sensors, catalysts, or metallodrugs where the anthraquinone unit provides a specific function (e.g., intercalating into DNA) and the metal center provides another (e.g., catalytic activity or luminescence). mdpi.comcardiff.ac.uk
Interactive Data Table: Known Metal Coordination with Aminoanthraquinone Analogs
| Metal Ion | Typical Coordination Mode | Effect on Ligand Properties | Reference |
|---|---|---|---|
| Copper(II) | Bidentate (N_amino, O_carbonyl) | Shift in redox potential, altered spectroscopic properties. | mdpi.comrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
